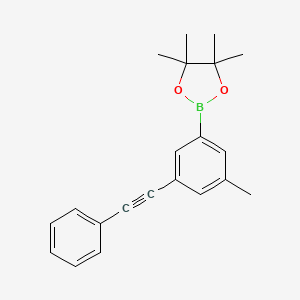![molecular formula C17H36O5 B12616182 11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL CAS No. 921201-74-3](/img/structure/B12616182.png)
11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL is a chemical compound with the molecular formula C18H38O10. . This compound is part of the polyethylene glycol family, which is known for its wide range of applications in various fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL typically involves the stepwise addition of ethylene oxide to a starting alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{ROH} + n \text{(CH}_2\text{CH}_2\text{O)} \rightarrow \text{R(OCH}_2\text{CH}_2\text{)}_n\text{OH} ]
where R is the starting alcohol and n represents the number of ethylene oxide units added.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of high-pressure reactors and catalysts to facilitate the addition of ethylene oxide to the starting alcohol. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides or amines, depending on the reagent used.
科学研究应用
11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
作用机制
The mechanism of action of 11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating its role as a solvent and reagent. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in different applications .
相似化合物的比较
Similar Compounds
Octaethylene glycol: 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol.
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: A compound with similar structure but different functional groups.
Uniqueness
11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL is unique due to its specific structure and the presence of multiple ethylene glycol units, which impart distinct chemical properties and applications compared to other similar compounds .
属性
CAS 编号 |
921201-74-3 |
|---|---|
分子式 |
C17H36O5 |
分子量 |
320.5 g/mol |
IUPAC 名称 |
11-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]undecan-1-ol |
InChI |
InChI=1S/C17H36O5/c18-10-8-6-4-2-1-3-5-7-9-12-20-14-16-22-17-15-21-13-11-19/h18-19H,1-17H2 |
InChI 键 |
XFMPUBKGGYYOFX-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCO)CCCCCOCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)
![2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12616103.png)

![1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616105.png)

![C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B12616119.png)
![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616121.png)

![1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl)](/img/structure/B12616131.png)

![1-[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12616145.png)

![4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B12616156.png)

